molecular formula C25H23NO4 B2620956 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1695944-11-6

2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B2620956
CAS No.: 1695944-11-6
M. Wt: 401.462
InChI Key: NSAPJLLDBJTIIN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises an acetic acid backbone substituted with a 4-ethylphenyl group and an Fmoc-protected amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The ethylphenyl substituent contributes to hydrophobicity, influencing solubility and peptide chain interactions during synthesis. This compound is typically employed as a building block for unnatural amino acids or peptide modifications, enabling tailored physicochemical properties in drug discovery and biochemical studies.

Properties

IUPAC Name

2-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-2-16-11-13-17(14-12-16)23(24(27)28)26-25(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,2,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAPJLLDBJTIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Ethylphenyl Intermediate: The synthesis begins with the preparation of the 4-ethylphenyl intermediate through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the ethylphenyl intermediate reacts with an appropriate amine.

    Fmoc Protection: The amino group is then protected using the Fmoc protecting group. This step involves the reaction of the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fmoc deprotection using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogs of the target compound, focusing on substituent variations and their implications:

Compound Name Substituent (R Group) Molecular Formula Key Properties/Applications Reference
2-(4-Ethylphenyl)-2-(Fmoc-amino)acetic acid 4-Ethylphenyl C25H23NO4 Moderate hydrophobicity; used in peptide backbone modifications. Target
Fmoc-4-aminophenylacetic acid (2-[4-(Fmoc-amino)phenyl]acetic acid) 4-Aminophenyl C24H21NO4 Polar due to -NH2; prone to side reactions unless protected. Used in fluorescent probes.
2-(4-((Fmoc-amino)methyl)phenyl)acetic acid 4-(Fmoc-aminomethyl)phenyl C24H21NO4 Enhanced steric bulk; restricts conformational flexibility in peptides.
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C25H23NO4 Chiral center; introduces steric hindrance for asymmetric synthesis.
(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl C24H21NO5 Electron-donating -OCH3 group improves solubility in polar solvents.

Key Observations :

  • Hydrophobicity : The ethyl group in the target compound enhances lipophilicity compared to polar groups (e.g., -NH2 in or -OCH3 in ), making it suitable for membrane-penetrating peptides.
  • Steric Effects : Bulkier substituents, such as the o-tolyl group in , reduce coupling efficiency in SPPS but improve protease resistance.
  • Solubility: Methoxy and aminophenyl derivatives () exhibit better aqueous solubility, facilitating purification steps.

Insights :

  • Yields vary significantly based on substituent complexity. For example, piperazinyl derivatives () require multi-step functionalization, while simpler arylacetic acids () achieve high yields.
  • Thioester derivatives () face lower yields due to side reactions, highlighting the challenge of activating sterically hindered carboxylic acids.

Biological Activity

The compound 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, positions it as a significant player in peptide synthesis and biological activity studies. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is C26H29N2O4C_{26}H_{29}N_{2}O_{4}, with a molecular weight of 433.53 g/mol. The compound contains an ethylphenyl group, a fluorenylmethoxycarbonyl protecting group, and an amino acetic acid moiety. The Fmoc group is particularly notable for its stability under basic conditions, allowing for selective deprotection in peptide synthesis.

PropertyValue
Molecular FormulaC26H29N2O4
Molecular Weight433.53 g/mol
CAS Number2219376-33-5
SolubilitySoluble in organic solvents
StabilityStable under basic conditions

The biological activity of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid primarily revolves around its role as a protecting group in peptide synthesis. The Fmoc group can be removed under acidic conditions, enabling the formation of functionalized peptides that can interact with various biological targets.

In addition to its synthetic applications, preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. This is likely due to its structural similarity to other known anticancer agents that target microtubule dynamics.

Case Studies

  • Antiproliferative Activity : A study investigated the antiproliferative effects of several compounds structurally related to 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid on MCF-7 breast cancer cells. Compounds demonstrated IC50 values ranging from 10 nM to 33 nM, indicating significant cytotoxicity .
  • Tubulin Interaction : Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer therapies .

Table 2: Antiproliferative Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
Compound 9hMCF-710Tubulin destabilization
Compound 10pMDA-MB-23123Microtubule inhibition
Compound 11hMCF-733Apoptosis induction

Applications in Research

The compound's unique properties make it suitable for various applications:

  • Peptide Synthesis : Utilized as a protecting group during the synthesis of peptides, enhancing yield and specificity.
  • Drug Development : Investigated as a potential lead compound for designing new anticancer drugs targeting microtubules.
  • Biochemical Studies : Employed in studies examining protein-protein interactions and enzyme mechanisms.

Q & A

Q. How does this compound interact with biological targets in enzyme inhibition or protein-binding assays?

  • The ethylphenyl group may engage in hydrophobic interactions with protein pockets, while the Fmoc moiety can mimic natural substrates in competitive inhibition studies. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for binding affinity measurements .

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